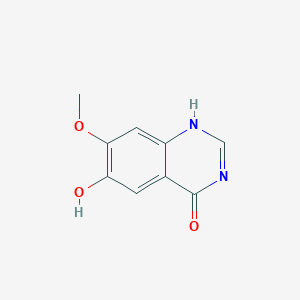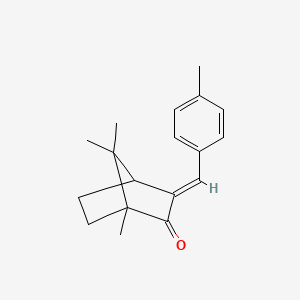
Dimethyl(3-triphenylphosphaniumylpropyl)azanium;dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl(3-triphenylphosphaniumylpropyl)azanium;dibromide is a quaternary ammonium compound that features a triphenylphosphonium group. This compound is known for its unique chemical properties and applications in various fields, including organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Dimethyl(3-triphenylphosphaniumylpropyl)azanium;dibromide typically involves the reaction of triphenylphosphine with 1,3-dibromopropane, followed by the addition of dimethylamine. The process can be summarized as follows :
Step 1: 180-220 kg of toluene is pumped into a reaction kettle, and 80-100 kg of triphenylphosphine is added manually. 50-70 kg of 1,3-dibromopropane is added dropwise at a relatively high speed. The mixture is refluxed at 80°C for 5-6 hours, then cooled, filtered, and dried to obtain the intermediate product.
Step 2: 350-420 kg of methanol is pumped into the reaction kettle, and the intermediate product is added manually. 80-120 kg of a dimethylamine aqueous solution is added dropwise. The reaction is performed at 50°C for 10-14 hours. After the reaction, methanol is evaporated to dryness, and the product is dissolved in ethanol, cooled, filtered, and dried to obtain this compound.
Industrial Production Methods
The industrial production of this compound follows similar steps but on a larger scale, with precise control over reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl(3-triphenylphosphaniumylpropyl)azanium;dibromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the triphenylphosphonium group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, which are essential in organic synthesis.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases like sodium hydride and potassium tert-butoxide. The reactions are typically carried out under mild conditions to prevent decomposition.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in substitution reactions, the product will vary based on the nucleophile introduced.
Aplicaciones Científicas De Investigación
Dimethyl(3-triphenylphosphaniumylpropyl)azanium;dibromide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in various organic synthesis reactions, including the preparation of complex molecules.
Medicinal Chemistry: The compound is explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Biological Studies: It is used in studies involving cellular uptake and targeting due to its ability to interact with biological membranes.
Mecanismo De Acción
The mechanism of action of Dimethyl(3-triphenylphosphaniumylpropyl)azanium;dibromide involves its interaction with cellular components. The triphenylphosphonium group allows the compound to penetrate cell membranes, making it useful in drug delivery systems. It targets specific molecular pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyltriphenylphosphonium Bromide: This compound is similar in structure but has a methyl group instead of the dimethylamino group.
Triphenylphosphonium Bromide: Lacks the propyl and dimethylamino groups, making it less versatile in certain reactions.
Uniqueness
Dimethyl(3-triphenylphosphaniumylpropyl)azanium;dibromide is unique due to its combination of the triphenylphosphonium group with a dimethylamino propyl chain, enhancing its reactivity and application potential in various fields.
Propiedades
IUPAC Name |
dimethyl(3-triphenylphosphaniumylpropyl)azanium;dibromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NP.2BrH/c1-24(2)19-12-20-25(21-13-6-3-7-14-21,22-15-8-4-9-16-22)23-17-10-5-11-18-23;;/h3-11,13-18H,12,19-20H2,1-2H3;2*1H/q+1;;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQVFHFOWYYPBS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH+](C)CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28Br2NP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27710-82-3 |
Source


|
| Record name | Phosphonium, [3-(dimethylamino)propyl]triphenyl-, bromide, hydrobromide (1:1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27710-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide](/img/structure/B7805157.png)



![2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one;hydrate](/img/structure/B7805179.png)







